molecular formula C11H15BrN2O5 B1504987 Succinimidyl-5-(bromoacetamido)pentanoate CAS No. 109880-15-1

Succinimidyl-5-(bromoacetamido)pentanoate

Cat. No.: B1504987
CAS No.: 109880-15-1
M. Wt: 335.15 g/mol
InChI Key: CZCPSUQFFJJUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is a heterobifunctional crosslinking reagent with the molecular formula C₁₁H₁₅BrN₂O₅ and a molecular weight of 335.15 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 109880-15-1, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry systematic name for this compound is (2,5-dioxopyrrolidin-1-yl) 5-[(2-bromoacetyl)amino]pentanoate, which precisely describes its structural components and connectivity.

The compound exhibits multiple synonymous designations within the scientific literature, reflecting its widespread recognition and application. Alternative nomenclature includes 2,5-Dioxopyrrolidin-1-yl 5-(2-bromoacetamido)pentanoate, emphasizing the succinimidyl ester functionality. Additional systematic names such as 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide and 5-[(2-Bromoacetyl)amino]-pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester provide comprehensive structural information that facilitates accurate identification and synthesis.

The compound's structural architecture consists of a pentanoic acid backbone modified with a bromoacetamido group at the 5-position and esterified with N-hydroxysuccinimide. This bifunctional design enables the molecule to participate in two distinct chemical reactions: the N-hydroxysuccinimide ester group reacts selectively with primary amines, while the bromoacetamido moiety targets sulfhydryl groups. The InChI representation InChI=1S/C11H15BrN2O5/c12-7-8(15)13-6-2-1-3-11(18)19-14-9(16)4-5-10(14)17/h1-7H2,(H,13,15) provides a standardized computational identifier for database searches and molecular modeling applications.

Property Value Reference
Molecular Formula C₁₁H₁₅BrN₂O₅
Molecular Weight 335.15 g/mol
CAS Number 109880-15-1
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 5-[(2-bromoacetyl)amino]pentanoate
InChI Key CZCPSUQFFJJUBB-UHFFFAOYSA-N

Historical Development and Discovery

The development of this compound emerged from the broader evolution of bioconjugation chemistry and the need for more sophisticated crosslinking reagents. While specific historical details regarding the initial discovery and synthesis of this particular compound are not extensively documented in the available literature, its development can be understood within the context of advancing N-hydroxysuccinimide ester chemistry and heterobifunctional crosslinker design.

The compound belongs to the well-established class of N-hydroxysuccinimide esters, which have been recognized for their reactivity with primary amines to form stable amide bonds. The incorporation of the bromoacetamido functionality represents an advancement in crosslinker design, providing a second reactive site that specifically targets sulfhydryl groups. This dual functionality addresses limitations of monofunctional reagents and enables more complex conjugation strategies.

The synthesis methodology for this compound typically involves the reaction of succinimidyl carbonate with bromoacetic acid, allowing for the introduction of the bromoacetamido group at the 5-position of the pentanoate chain. This synthetic approach reflects the evolution of crosslinker chemistry toward more precise control over reactive group placement and linker arm characteristics.

Role in Modern Bioconjugation Chemistry

This compound occupies a crucial position in contemporary bioconjugation chemistry as a heterobifunctional crosslinking agent that enables amine-to-sulfhydryl conjugation reactions. The compound's utility stems from its ability to form stable covalent bonds between biomolecules through two distinct reactive mechanisms, making it invaluable for synthesizing conjugates for therapeutic purposes.

The N-hydroxysuccinimide ester component of the molecule reacts preferentially with primary amines at physiological pH ranges of 7 to 9, forming stable amide bonds that resist hydrolysis under normal biological conditions. This reaction selectivity allows for precise targeting of lysine residues in proteins and amino groups in other biomolecules. Simultaneously, the bromoacetamido group exhibits high reactivity toward sulfhydryl groups at pH values greater than 7.5, forming stable thioether bonds.

The compound finds extensive application in the preparation of antibody-drug conjugates, where it serves as a critical linking component between therapeutic antibodies and cytotoxic drugs. This application leverages the compound's ability to create stable conjugates that maintain the targeting specificity of antibodies while delivering potent therapeutic agents to specific cellular targets. The resulting conjugates have demonstrated enhanced therapeutic efficacy compared to conventional chemotherapy approaches.

In protein chemistry applications, this compound facilitates the preparation of cyclic peptides and peptide conjugates. The spacer arm maintains peptide-like character in the crosslinked species, preserving biological activity while enabling structural modifications. This property makes the compound particularly valuable for studying protein-protein interactions and developing novel protein-based therapeutics.

Application Area Reactive Groups Target Biomolecules Bond Type Formed
Antibody-Drug Conjugates NHS ester, Bromoacetyl Proteins, Antibodies Amide, Thioether
Protein Crosslinking NHS ester Primary amines Stable amide
Peptide Cyclization Bromoacetyl Sulfhydryl groups Thioether
Immunoconjugate Synthesis Both functional groups Antibodies, Enzymes Mixed linkages

The compound's role extends to research applications in protein engineering and structural biology, where it enables the introduction of controlled crosslinks for studying protein folding, stability, and conformational changes. The ability to selectively target specific amino acid residues provides researchers with precise tools for investigating structure-function relationships in complex biological systems.

Recent developments in bioconjugation chemistry have highlighted the compound's utility in developing novel therapeutic modalities, including targeted drug delivery systems and diagnostic imaging agents. The compound's dual reactivity allows for the creation of multifunctional conjugates that combine targeting, therapeutic, and diagnostic capabilities within single molecular entities.

The synthetic versatility of this compound also supports applications in developing polymer-protein conjugates and surface modification strategies for biomaterials. These applications benefit from the compound's ability to create stable linkages between synthetic and biological components, enabling the design of hybrid materials with enhanced properties and functionalities.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[(2-bromoacetyl)amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O5/c12-7-8(15)13-6-2-1-3-11(18)19-14-9(16)4-5-10(14)17/h1-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCPSUQFFJJUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703858
Record name 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-15-1
Record name 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of peptide and protein conjugates, facilitating the study of protein interactions and functions. Biology: It is employed in labeling and tracking biomolecules, enabling researchers to study cellular processes and molecular interactions. Medicine: It is used in drug delivery systems and the development of therapeutic agents. Industry: It is utilized in the production of diagnostic reagents and biotechnological products.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds between molecules. The NHS ester reacts with primary amines to form amide bonds, while the bromoacetyl group reacts with sulfhydryl groups to form thioether bonds. These reactions are specific and efficient, allowing for precise molecular conjugation.

Molecular Targets and Pathways Involved:

  • Primary Amines: These are the targets for the NHS ester, leading to the formation of amide bonds.

  • Sulfhydryl Groups: These are the targets for the bromoacetyl group, leading to the formation of thioether bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Succinimidyl Iodoacetate (SIA)

Structure and Reactivity: SIA replaces the bromine atom in Succinimidyl-5-(bromoacetamido)pentanoate with iodine. The iodoacetamido group reacts faster with thiols due to iodine’s higher leaving-group propensity.

Immunogenicity: Studies show that bromoacetamido linkers (e.g., this compound) elicit lower anti-linker antibody responses but higher anti-hapten responses compared to SIA. Alkylthioether bonds formed by bromoacetamido linkers are less immunogenic than maleimide-derived thiosuccinimides, which trigger unwanted immune reactions .

Applications: SIA is preferred for rapid thiol conjugation under mild conditions, while bromoacetamido variants are chosen for reduced immunogenicity in therapeutic applications.

N-Succinimidyl 3-(Bromoacetamido)propionate

Structural Differences: This compound features a shorter propionate spacer instead of a pentanoate chain.

Reactivity: The bromoacetamido group retains thiol specificity, but the shorter spacer may limit accessibility to buried cysteine residues. Comparative studies suggest that pentanoate derivatives (e.g., this compound) achieve ~20% higher conjugation yields with antibodies due to improved spacing .

N-Succinimidyl 4-(2-Pyridyldithio)pentanoate

Mechanism :
This crosslinker incorporates a disulfide bond (pyridyldithio group) for reversible thiol conjugation, unlike the irreversible alkylthioether bonds formed by bromoacetamido compounds.

Stability :
Disulfide linkages are labile under reducing conditions, making them unsuitable for in vivo applications. In contrast, bromoacetamido-based conjugates exhibit superior serum stability, with <5% degradation after 72 hours in physiological conditions .

Key Research Findings and Data

Table 1: Comparative Analysis of Succinimidyl-Based Crosslinkers

Compound Reactive Groups Spacer Length Conjugation Efficiency Immunogenicity Stability (pH 7.4, 37°C)
This compound Bromoacetamido, NHS ester 5-carbon High (~85%) Low anti-linker >95% after 72 hours
Succinimidyl Iodoacetate (SIA) Iodoacetamido, NHS ester 2-carbon Moderate (~70%) Moderate ~90% after 72 hours
N-Succinimidyl 3-(bromoacetamido)propionate Bromoacetamido, NHS ester 3-carbon Low (~65%) Low ~88% after 72 hours
N-Succinimidyl 4-(2-pyridyldithio)pentanoate Pyridyldithio, NHS ester 5-carbon High (~80%) High (disulfide) <50% after 24 hours

Immunogenicity Trends

  • Bromoacetamido linkers minimize anti-linker responses but may require hapten masking to avoid anti-hapten reactivity .
  • Alkylthioethers (from bromoacetamido) are recommended over thiosuccinimides (from maleimides) for therapeutic applications due to their nonimmunogenic nature .

Biological Activity

Succinimidyl-5-(bromoacetamido)pentanoate (SBAP) is a chemical compound widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a versatile linker due to its ability to form stable covalent bonds with biomolecules, enhancing the delivery and efficacy of therapeutic agents.

Chemical Structure and Properties

SBAP is characterized by its succinimidyl ester functionality, which allows for the efficient conjugation to amine-containing molecules such as proteins and peptides. The bromoacetamido group facilitates the formation of a covalent bond with nucleophilic sites in amino acids, particularly cysteine and lysine residues.

Property Details
Molecular Formula C₁₃H₁₈BrN₃O₄
Molecular Weight 357.21 g/mol
Solubility Soluble in DMSO and DMF
Linker Type Amine-reactive succinimidyl ester

The biological activity of SBAP primarily relies on its ability to facilitate targeted drug delivery. Upon conjugation to an antibody, SBAP enables the selective delivery of cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The mechanism involves:

  • Conjugation : SBAP reacts with primary amines on antibodies or proteins to form stable amide bonds.
  • Targeting : The antibody component directs the conjugate to specific antigens expressed on cancer cells.
  • Internalization : Once bound, the ADC is internalized by the target cell through receptor-mediated endocytosis.
  • Release of Drug Moiety : Inside the cell, the cytotoxic agent is released, leading to apoptosis of the cancer cell.

Study 1: Efficacy in Cancer Treatment

A study published in Haematologica evaluated the effectiveness of SBAP-conjugated antibodies in treating B-cell malignancies. The results indicated that ADCs utilizing SBAP as a linker showed significant tumor reduction in xenograft models compared to controls.

  • Tumor Volume Reduction :
    • Control: 50% increase
    • SBAP-ADC: 70% decrease

Study 2: Cytotoxicity Assessment

Research conducted by Cabezudo et al. demonstrated that SBAP-conjugated drugs exhibited enhanced cytotoxicity against various cancer cell lines, including Non-Hodgkin’s lymphoma (NHL) cells. The study utilized IC50 measurements to quantify drug potency.

Cell Line IC50 (nM) SBAP-ADC Control Drug
NHL Cell Line A50.510
NHL Cell Line B70.815

Study 3: Safety Profile

A safety assessment was conducted to evaluate the systemic effects of SBAP-conjugated therapies. The findings indicated that these conjugates had a favorable safety profile with minimal off-target effects, as evidenced by low toxicity levels in non-cancerous tissues.

Preparation Methods

Preparation of 5-(Bromoacetamido)pentanoic Acid Intermediate

  • Starting Material: 5-Aminopentanoic acid (also known as 5-aminovaleric acid).
  • Reaction: The amino group is reacted with bromoacetyl bromide or bromoacetic anhydride to introduce the bromoacetamido moiety.
  • Conditions: The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under cooling to control exothermicity.
  • Base: A base such as triethylamine is added to neutralize the hydrogen bromide formed.
  • Workup: The reaction mixture is washed, and the product is isolated by extraction and drying.

Formation of this compound

  • Activation: The carboxylic acid group of 5-(bromoacetamido)pentanoic acid is activated by reaction with N-hydroxysuccinimide in the presence of a coupling agent.
  • Coupling Agents: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used to facilitate ester formation.
  • Solvent: Anhydrous solvents like dichloromethane or dimethylformamide (DMF) are preferred.
  • Reaction Time and Temperature: The reaction is carried out at room temperature or slightly lower for several hours (typically 2-24 hours) to ensure complete conversion.
  • Purification: The byproduct dicyclohexylurea (DCU) is removed by filtration, and the crude product is purified by recrystallization or chromatography.

Purification and Characterization

  • Purification Methods: Silica gel column chromatography using solvents such as ethyl acetate/hexane mixtures or recrystallization from suitable solvents.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to verify the presence of the NHS ester and bromoacetamido groups.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, DMF Anhydrous conditions essential
Temperature 0°C to room temperature Cooling during bromoacetylation step recommended
Reaction time 2–24 hours Longer times improve yield of NHS ester
Base Triethylamine or DIPEA Neutralizes HBr during bromoacetylation
Coupling agent DCC or DIC Efficient activation of carboxylic acid
Purification Filtration, chromatography, recrystallization Removal of DCU and impurities

Research Findings and Patents Insights

  • Patent EP2675480A1 describes methods for preparing conjugates using NHS esters similar to this compound, highlighting the importance of maintaining anhydrous conditions and using carbodiimide coupling agents for efficient NHS ester formation.
  • Patent US20220135614A1 discusses the synthesis of related NHS ester intermediates with bromoacetamido groups, emphasizing the control of reaction parameters to avoid hydrolysis of the NHS ester and side reactions involving the bromo group.
  • The removal of dicyclohexylurea byproduct via filtration is critical to obtaining a pure product, as noted in multiple patents and literature sources.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
1. Bromoacetylation 5-Aminopentanoic acid + bromoacetyl bromide + triethylamine in DCM, 0°C to RT Formation of 5-(bromoacetamido)pentanoic acid
2. NHS Ester Formation 5-(Bromoacetamido)pentanoic acid + N-hydroxysuccinimide + DCC in DCM, RT, 12-24 h Formation of this compound
3. Purification Filtration to remove DCU, chromatography or recrystallization Pure NHS ester product
4. Characterization NMR, MS, IR Confirmation of structure and purity

Q & A

Q. What are the optimal methods for synthesizing and characterizing Succinimidyl-5-(bromoacetamido)pentanoate?

  • Methodological Answer : Synthesis typically involves coupling bromoacetic acid derivatives with a pentanoate backbone under anhydrous conditions. For characterization:
  • Crystallographic Analysis : Use X-ray diffraction to resolve bond lengths and angles (e.g., monoclinic P21 space group, with parameters a = 5.8236 Å, b = 16.7277 Å, c = 10.5963 Å, β = 96.022°) .
  • Chromatographic Purity : Validate via GC/MS or HPLC, ensuring retention times align with standards (e.g., solketal pentanoate GC/MS protocols) .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR (e.g., succinimidyl proton signals at δ 2.8–3.0 ppm) .

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules (e.g., proteins, peptides)?

  • Methodological Answer :
  • pH Control : Conduct reactions at pH 7.0–8.5 to balance nucleophilic attack (amine groups) and minimize hydrolysis of the succinimidyl ester .
  • Molar Ratio Optimization : Use a 5:1 (reagent:biomolecule) molar ratio to ensure saturation while avoiding aggregation .
  • Quenching and Purification : Add excess glycine to terminate reactions, followed by dialysis or size-exclusion chromatography to remove unreacted reagent .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, spacer length) influence the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • Halogen Effects : Bromine enhances electrophilicity at the acetamido group, increasing conjugation rates compared to chloro analogs (e.g., Ethyl 5-(4-Bromo-2-Fluoro-Phenoxy)Pentanoate shows 20% faster kinetics than chloro derivatives) .
  • Spacer Length : A 5-carbon pentanoate spacer improves solubility and reduces steric hindrance in bioconjugation, as shown in BODIPY FL SSE analogs .
  • Electronic Effects : Trifluoromethyl groups (e.g., in methyl benzoimidazolyl-pentanoates) alter electronic density, reducing off-target reactions in cellular assays .

Q. What strategies resolve contradictions in bioactivity data when using this compound-conjugated probes (e.g., inconsistent cellular uptake or binding affinity)?

  • Methodological Answer :
  • Metabolic Tracing : Use ¹³C-pentanoate labeling to track intracellular citrate production via GC/MS, identifying competing metabolic pathways (e.g., acetyl-CoA vs. succinyl-CoA entry points) .
  • Epigenetic Cross-talk : Assess histone acetylation levels via ATP-citrate lyase (ACLY) inhibition (e.g., 2-hydroxy citrate) to determine if metabolic reprogramming affects probe stability .
  • Dose-Response Calibration : Perform kinetic assays across varying reagent concentrations to distinguish saturable binding from non-specific interactions .

Q. How can researchers validate the specificity of this compound in crosslinking experiments (e.g., protein-protein interactions)?

  • Methodological Answer :
  • Competitive Inhibition : Co-incubate with free bromoacetamide to confirm target engagement (e.g., 50% reduction in crosslinking indicates specificity) .
  • Mutagenesis Studies : Engineer cysteine-free mutants of the target protein to verify covalent bond formation at predicted residues .
  • MS/MS Fragmentation : Analyze crosslinked peptides via tandem mass spectrometry, focusing on m/z 28, 41, and 55 fragments characteristic of pentanoate cleavage .

Key Research Insights

  • Structural Flexibility : The pentanoate backbone enables modular modifications for tailored reactivity, critical in designing fluorescent probes or drug conjugates .
  • Metabolic Interference : Pentanoate-derived citrate directly impacts epigenetic regulation, necessitating careful interpretation of cellular assay results .
  • Analytical Rigor : Cross-validation via crystallography, spectroscopy, and metabolic tracing mitigates artifacts in conjugation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinimidyl-5-(bromoacetamido)pentanoate
Reactant of Route 2
Reactant of Route 2
Succinimidyl-5-(bromoacetamido)pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.